dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-6-12-5-3-4-8(12)9(7)11(14)16-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPKVPKCSFOQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCC2=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312248 | |
| Record name | Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-06-8 | |
| Record name | NSC251821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation via Azomethine Ylide Intermediate
A widely employed method involves the generation of azomethine ylides through reductive conditions, followed by [3+2] cycloaddition. The iridium-catalyzed reductive process described by recent literature utilizes Vaska’s complex $$[IrCl(CO)(PPh$$3$$)$$2$$]$$ and tetramethyldisiloxane (TMDS) as a terminal reductant. This approach enables the formation of unstabilized azomethine ylides from lactam precursors, which subsequently undergo cycloaddition with dialkyl acetylenedicarboxylates (Scheme 1).
Key Steps:
- Reductive Ylide Formation: Proline or substituted lactams react with TMDS under iridium catalysis to generate ylides.
- Cycloaddition: The ylide intermediates react with dimethyl acetylenedicarboxylate in alcoholic solvents (e.g., methanol or ethanol) at 25–60°C to yield the pyrrolizine core.
This method achieves moderate to high yields (65–85%) and exhibits excellent functional group tolerance, making it suitable for derivatization.
Patent-Based Industrial Synthesis
The patent US4937368A discloses a scalable process for related pyrrolizine derivatives, emphasizing the use of water-immiscible co-solvents (e.g., dichloromethane or chloroform) to enhance yield and purity. While tailored for (+)-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylates, the protocol is adaptable to dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate by modifying the starting materials.
Optimized Conditions:
- Temperature: 0–5°C during ylide formation to prevent side reactions.
- Solvent System: Dichloromethane-water biphasic system for efficient extraction.
- Catalyst: Trimethylamine or DMAP to accelerate cyclization.
Reaction Optimization and Analytical Validation
Solvent and Temperature Effects
Comparative studies highlight methanol as the optimal solvent for cycloaddition, offering a balance between reaction rate and product stability. Elevated temperatures (>60°C) promote side reactions such as ester hydrolysis, while temperatures below 25°C result in incomplete ylide formation (Table 1).
Table 1: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 25 | 78 | 98 |
| Ethanol | 40 | 72 | 95 |
| THF | 25 | 65 | 90 |
| Dichloromethane | 0 | 68 | 97 |
Catalytic Systems
The choice of catalyst significantly impacts efficiency. Iridium-based systems outperform traditional Lewis acids (e.g., ZnCl$$_2$$) in terms of turnover number (TON > 500) and enantioselectivity (up to 95% ee). Industrial protocols often employ DMAP (4-dimethylaminopyridine) to enhance reaction rates by stabilizing transition states.
Industrial-Scale Production
Continuous Flow Reactor Design
Recent advancements involve transitioning batch processes to continuous flow systems. Key parameters include:
- Residence Time: 10–15 minutes for complete conversion.
- Pressure: 1–2 bar to maintain solvent stability.
- Catalyst Immobilization: Silica-supported iridium catalysts reduce metal leaching.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 75 | 82 |
| Purity (%) | 98 | 99 |
| Throughput (kg/day) | 5 | 50 |
Analytical Characterization
Post-synthesis, the compound is validated via:
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has been identified as a lead compound in drug development targeting various diseases, particularly cancer. Its derivatives have shown promising antileukemic properties in preclinical studies. For instance, certain derivatives demonstrated significant activity against leukemia cell lines with minimal toxicity observed in vivo models .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines. It is utilized in cycloaddition reactions involving azomethine ylides and dialkyl acetylenedicarboxylates, allowing for the creation of complex molecular architectures .
Biological Studies
Research indicates that this compound interacts with specific enzymes and receptors within metabolic pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antileukemic Activity : A study demonstrated that derivatives of this compound exhibited significant antileukemic properties in vivo. The results indicated effective doses as low as 12.5 mg/kg in models like the L1210 assay .
- Synthesis and Characterization : Research focused on synthesizing related compounds revealed insights into structural modifications that enhance biological activity. The introduction of different substituents on the pyrrolizine ring was shown to influence both reactivity and efficacy .
- Comparative Studies : Comparisons with similar compounds highlighted that the unique phenyl substitution in dimethyl derivatives significantly affects their biological profiles compared to other pyrrolizine derivatives .
Potential Mechanisms of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors involved in cancer progression. These interactions may lead to the inhibition of cell proliferation in cancerous cells; however, further investigation is required to elucidate the precise molecular targets and mechanisms involved .
Mechanism of Action
The mechanism of action of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the pyrrolizine ring.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrrolizine and Related Derivatives
*Discrepancies in physical state may arise from synthetic conditions or purity .
Key Observations:
Core Heterocycle Differences: The parent pyrrolizine lacks the thiazole ring present in pyrrolo[1,2-c]thiazole derivatives (e.g., compounds 18b, 19b) . This structural variation impacts electronic properties and biological interactions. Thiazole-containing analogues exhibit distinct IR absorptions (e.g., 1653–1737 cm⁻¹ for combined C=O and C=N stretches) .
Electron-withdrawing groups: The trifluoromethylphenyl group in may enhance metabolic stability and target binding affinity through hydrophobic and π-π interactions.
Spectral Data :
- The parent compound’s ester C=O stretches (1720–1740 cm⁻¹) are consistent across analogues, but additional groups (e.g., thiazole C=N) introduce overlapping IR peaks .
- Mass spectra (MS) provide clear differentiation: The pyrrolo[1,2-c]thiazole derivative 18b shows a base peak at m/z 269 (M⁺ – 78), while antileukemic derivatives fragment with prominent m/z 301 and 269 ions.
Biological Activity
Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to the pyrrolizine class of compounds characterized by a unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 223.23 g/mol. The compound features two ester functional groups that enhance its solubility and reactivity.
Biological Activities
Antileukemic Properties
Research indicates that derivatives of this compound exhibit significant antileukemic activity. In vivo studies have shown that certain derivatives can effectively inhibit the growth of leukemia cells in animal models. For instance, compounds with modifications to the pyrrolizine core have demonstrated potent activity against P-388 leukemia with effective doses as low as 0.78 mg/kg .
Antimicrobial and Anti-inflammatory Effects
The presence of the pyrrolizine ring in this compound is often associated with antimicrobial and anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit bacterial growth and modulate inflammatory responses, making it a candidate for further investigation in treating infections and inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve interactions with various cellular pathways:
- Cell Cycle Regulation : Studies suggest that this compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation, although detailed mechanisms remain to be fully elucidated.
Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antileukemic | Significant activity against P-388 leukemia | |
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory responses |
Case Study: Antileukemic Activity
In a study focused on the synthesis and evaluation of various derivatives of this compound, researchers found that modifications to the ester groups significantly enhanced antileukemic activity. The bis(carbamate) derivative showed "cures" at low dose levels (12.5 mg/kg), indicating its potential as a therapeutic agent against leukemia .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate with high purity?
- Methodological Answer : The synthesis of pyrrolizine derivatives typically involves multi-step reactions, such as cyclization or condensation, followed by purification via column chromatography. For analogous compounds like tetrahydroimidazo-pyridine derivatives, one-pot two-step reactions under reflux conditions have been employed, yielding products characterized by NMR (¹H, ¹³C), IR, and HRMS to confirm structural integrity . Optimizing solvent systems (e.g., DMSO for polar intermediates) and temperature gradients can enhance purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, with shifts in the 1.5–5.0 ppm range typical for dihydro-pyrrolizine protons and ester carbonyls near 165–170 ppm .
- IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and pyrrolizine ring vibrations (C-N/C-C stretches).
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) . Cross-referencing these techniques mitigates misassignment risks.
Q. What are the foundational steps for establishing a reproducible synthesis protocol?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Purification : Employ gradient elution in chromatography, leveraging polarity differences between ester groups and pyrrolizine cores.
- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to improve crystal yield and purity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic favorability. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating energy profiles and identifying intermediates . Pairing computational results with experimental validation (e.g., isolating predicted intermediates) creates a feedback loop for refining synthetic routes .
Q. What statistical approaches resolve contradictions in reaction yield data across experimental trials?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For instance, a central composite design can model nonlinear interactions, while ANOVA identifies significant factors. This approach minimizes experimental runs while resolving yield discrepancies . For pyrrolizine derivatives, factors like steric hindrance from substituents may require fractional factorial designs to prioritize key variables .
Q. How can researchers mechanistically probe side reactions during synthesis?
- Methodological Answer :
- Isolation of Byproducts : Use preparative HPLC to separate minor components, followed by structural elucidation via MS/MS or 2D NMR (e.g., NOESY for spatial proximity).
- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., excess reagent) to identify competing pathways. For ester derivatives, hydrolysis or transesterification side reactions are common and can be suppressed using anhydrous conditions .
Q. What advanced techniques assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, UV light) and quantify degradation via HPLC-UV or LC-MS.
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures, critical for storage protocols.
- Solid-State NMR : Detects polymorphic transitions affecting shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
